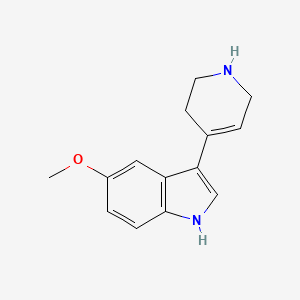

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

概要

説明

RU 24969は、科学的研究で広く使用されている化学化合物です。 これはセロトニン1A受容体とセロトニン1B受容体の選択的アゴニストであり、後者の方が優先されます 。 この化合物は、神経伝達と行動、特に報酬プロセスと中毒の文脈における効果について広く研究されてきました .

2. 製法

RU 24969の合成は、インドールコア構造の調製から始まるいくつかのステップを伴います。合成経路には一般的に以下のステップが含まれます。

インドールコアの形成: インドールコアは、フェニルヒドラジンとアルデヒドまたはケトンの反応を含むフィッシャーインドール合成によって合成されます。

置換反応: 次に、インドールコアは、メトキシ基とテトラヒドロピリジニル基を導入するために、さまざまな置換反応にかけられます。これらの反応には、ヨードメタンやテトラヒドロピリジンなどの試薬の使用が伴うことが多いです。

準備方法

The synthesis of RU 24969 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methoxy and tetrahydropyridinyl groups. These reactions often involve the use of reagents such as methyl iodide and tetrahydropyridine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RU 24969 in high purity.

化学反応の分析

科学的研究の応用

Unfortunately, the provided search results do not offer detailed information regarding the specific applications, comprehensive data tables, or well-documented case studies for the compound "5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole." The search results provide general information, such as its chemical structure, names, properties, and identifiers .

Here's a summary of the available information from the search results:

Chemical Identification and Properties:

- Name: this compound

- CAS Registry Number: 66611-26-5

- Molecular Formula:

- Molecular Weight: 228.29 g/mol

- Melting Point: 179-181 °C

- Other Names: Several alternative names are listed, including 3-(1,2,3,6-Tetrahydropyridine-4-yl)-5-methoxy-1H-indole and this compound .

- Structural Identifiers:

Related Compound:

Potential Use:

作用機序

RU 24969は、セロトニン1A受容体とセロトニン1B受容体に選択的に結合して活性化することによってその効果を発揮します。この活性化は、神経伝達とニューロンの活動を変化させ、それがさまざまな生理学的および行動的プロセスに影響を与えます。 この化合物の報酬プロセスと中毒に対する効果は、セロトニン1B受容体に対する作用を通じて媒介されると考えられています .

類似化合物との比較

RU 24969は、CP-94,253や8-OH-DPATなどの他のセロトニン受容体アゴニストに似ています。 セロトニン1B受容体に対する選択性において独特であり、このクラスの他の化合物とは異なります 。類似の化合物には以下が含まれます。

CP-94,253: セロトニン1B受容体の選択的アゴニスト。

8-OH-DPAT: セロトニン1A受容体の選択的アゴニスト。

GR 127935: RU 24969の効果を研究するために使用されるセロトニン1B/1D受容体アンタゴニスト.

RU 24969のセロトニン1B受容体に対する独特の選択性は、さまざまな生理学的および行動的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールになります。

生物活性

5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 66611-26-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant Effects

Research indicates that derivatives of indole compounds, including this compound, exhibit antidepressant-like effects. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain. A study highlighted that similar compounds could enhance neurogenesis and synaptic plasticity in animal models of depression .

Antioxidant Activity

This compound has shown promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. In animal models of neurodegeneration, it demonstrated a capacity to protect neuronal cells from apoptosis induced by toxic agents. This effect is likely mediated through the modulation of signaling pathways involved in cell survival .

The proposed mechanisms for the biological activities of this compound include:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in neurotransmitter signaling .

- Serotonin Receptor Interaction : The compound may interact with serotonin receptors (5-HT receptors), influencing mood regulation and anxiety responses.

Study on Antidepressant Activity

In a recent study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that the compound could be a potential candidate for further development as an antidepressant .

Neuroprotection in Parkinson’s Disease Models

Another study explored the neuroprotective effects of this compound in a Parkinson's disease model induced by 6-hydroxydopamine (6-OHDA). The treatment group exhibited improved motor function and reduced dopaminergic neuron loss compared to controls. These findings suggest that the compound may offer protective benefits against neurodegeneration associated with Parkinson's disease .

特性

IUPAC Name |

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVMLPUDAOWOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276045 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-26-5 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66611-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-24969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-24969 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: RU 24969 acts as a potent agonist at 5-HT1B receptors. Activation of these receptors, which are often located presynaptically, leads to inhibition of neurotransmitter release, including 5-HT itself. In some cases, RU 24969 has also been shown to interact with 5-HT1A receptors, although with lower affinity. The downstream effects of RU 24969 are diverse and depend on the specific brain region and neuronal circuits involved. For example, RU 24969-induced activation of 5-HT1B receptors in the rat brain has been shown to:

- Inhibit the release of 5-HT in the cortex.

- Induce hyperlocomotion through interactions with noradrenergic and dopaminergic systems.

- Stimulate prolactin secretion.

- Enhance cocaine reinforcement.

ANone: The provided research articles do not specifically address material compatibility or stability of RU 24969 under various environmental conditions. The focus lies primarily on its pharmacological activity and receptor interactions within biological systems.

ANone: The research papers provided do not indicate any catalytic properties or applications for RU 24969. Its primary focus is its pharmacological action as a 5-HT receptor agonist.

A: Yes, computational chemistry and QSAR (quantitative structure-activity relationship) models have been used to study the structural features of RU 24969 and its analogs that influence their binding affinity and selectivity for different 5-HT receptor subtypes. These studies have provided insights into the molecular determinants of RU 24969's interactions with 5-HT receptors, highlighting the importance of factors such as volume and hydrophobicity of substituents.

A: The SAR of RU 24969 has been extensively investigated. Studies have shown that modifications to the structure of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can have a significant impact on its activity, potency, and selectivity for different 5-HT receptor subtypes. Key findings include:

- Indole 5-substituent: The volume of the 5-substituent plays a critical role in determining affinity for 5-HT1A receptors. A volume of approximately 24 cubic angstroms is optimal for this site.

- Hydrophobicity: At the 5-HT2 site, hydrophobicity of the 5-substituent is favored, but it must be balanced with a small volume for optimal potency.

- Pyridine N-substituents: Benzyl groups at the pyridyl-1 position enhance 5-HT2 potency, while decreasing 5-HT1A potency.

- Indole 2-methyl substituent: This modification significantly reduces potency at both 5-HT1A and 5-HT2 sites, possibly due to hindrance of a coplanar ring conformation.

ANone: RU 24969 has been used in numerous in vitro and in vivo studies to investigate the role of 5-HT receptors in various physiological and behavioral processes. Here are some examples:

ANone: The provided research articles do not specifically address detailed toxicology studies or long-term safety data for RU 24969. As a research compound, its use is primarily limited to controlled laboratory settings, and appropriate safety precautions should be taken.

ANone: The provided research focuses on the pharmacological characterization of RU 24969 and does not discuss specific drug delivery or targeting strategies. Developing such strategies for this compound would require further research to optimize its formulation and delivery for particular therapeutic applications.

ANone: The research papers do not specifically mention biomarkers related to RU 24969 efficacy or adverse effects. The focus is primarily on understanding its mechanism of action and pharmacological profile. Biomarker research would require further investigations to identify specific indicators of its activity or potential toxicological responses.

ANone: The research papers do not provide information on the environmental impact or degradation pathways of RU 24969. Assessing its environmental fate and potential ecotoxicological effects would require dedicated studies focusing on its persistence, bioaccumulation, and degradation products.

ANone: RU 24969 was first synthesized and pharmacologically characterized in the 1980s. Since then, it has become a valuable tool for researchers investigating the role of 5-HT1B receptors in various physiological and behavioral processes. Major milestones in its research history include:

- Early pharmacological characterization: Establishing its activity at 5-HT1B and 5-HT1A receptors and demonstrating its effects on various physiological parameters (blood pressure, heart rate, prolactin secretion) and behavioral responses (locomotion, drug discrimination).

- SAR studies: Identifying structural modifications that influence its potency and selectivity for different 5-HT receptor subtypes, paving the way for the development of more selective 5-HT1B ligands.

- Investigation of its role in complex behaviors: Uncovering its involvement in the modulation of locomotor activity, the reinforcing effects of cocaine, and other behavioral responses, shedding light on the functional significance of 5-HT1B receptors in the brain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。